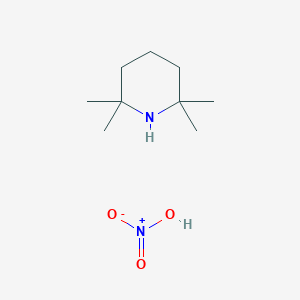
Nitric acid;2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;2,2,6,6-tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a “fishy” amine-like odor. This compound is used in chemistry as a hindered base, which means it is a base that is sterically hindered and less nucleophilic compared to other amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been reported for the preparation of 2,2,6,6-tetramethylpiperidine. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts .
Industrial Production Methods: In industrial settings, 2,2,6,6-tetramethylpiperidine is often synthesized via the dehydration of tetraalkylpyridines. This process involves subjecting the compound to dehydration either as an aqueous solution or suspension, or as an atomized melt in conjunction with water vapor at temperatures above 150°C using a metal oxide or semimetal oxide catalyst .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a hindered base in deprotonation reactions and the formation of lithium tetramethylpiperidide complexes .
Common Reagents and Conditions: In oxidation reactions, 2,2,6,6-tetramethylpiperidine can be converted to its radical species, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is used as a catalyst in selective oxidation processes . Common reagents used in these reactions include sodium hypochlorite, periodic acid, and iodosylbenzene .
Major Products Formed: The major products formed from the reactions of 2,2,6,6-tetramethylpiperidine include lithium tetramethylpiperidide and TEMPO. These products are valuable in various chemical processes, including selective oxidation and metalation reactions .
Scientific Research Applications
2,2,6,6-tetramethylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a hindered base for deprotonation reactions and the formation of metallo-amide bases . In biology, its derivatives, such as TEMPO, are used as antioxidants and in the synthesis of organic compounds . In medicine, it is used in the preparation of hibarimicinone and other pharmaceutical compounds . In industry, it is used as a precursor for hindered amine light stabilizers, which protect polymers from degradation caused by ultraviolet light .
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. Its sterically hindered nitrogen atom reduces its nucleophilicity, making it a less reactive base compared to other amines . This property allows it to selectively deprotonate substrates and form stable complexes with metal ions . The radical species TEMPO, derived from 2,2,6,6-tetramethylpiperidine, exerts its effects by catalyzing selective oxidation reactions through the formation of a 2-center 3-electron N-O bond .
Comparison with Similar Compounds
2,2,6,6-tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces its reactivity. Similar compounds include 2,6-dimethylpiperidine and pempidine, which also belong to the piperidine family but have different steric and electronic properties . Another related compound is N,N-diisopropylethylamine, which is also a non-nucleophilic base but lacks the steric hindrance of 2,2,6,6-tetramethylpiperidine .
Properties
CAS No. |
921931-23-9 |
|---|---|
Molecular Formula |
C9H20N2O3 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
nitric acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.HNO3/c1-8(2)6-5-7-9(3,4)10-8;2-1(3)4/h10H,5-7H2,1-4H3;(H,2,3,4) |
InChI Key |
AADAORMLNFRBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)

![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)



![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
